Sulfasomizole

Description

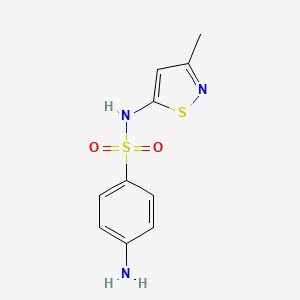

Structure

2D Structure

3D Structure

Propriétés

Numéro CAS |

632-00-8 |

|---|---|

Formule moléculaire |

C10H11N3O2S2 |

Poids moléculaire |

269.3 g/mol |

Nom IUPAC |

4-amino-N-(3-methyl-1,2-thiazol-5-yl)benzenesulfonamide |

InChI |

InChI=1S/C10H11N3O2S2/c1-7-6-10(16-12-7)13-17(14,15)9-4-2-8(11)3-5-9/h2-6,13H,11H2,1H3 |

Clé InChI |

JVYKJZPZFIUYAB-UHFFFAOYSA-N |

SMILES |

CC1=NSC(=C1)NS(=O)(=O)C2=CC=C(C=C2)N |

SMILES canonique |

CC1=NSC(=C1)NS(=O)(=O)C2=CC=C(C=C2)N |

melting_point |

192.0 °C |

Autres numéros CAS |

632-00-8 |

Solubilité |

0.08 M |

Origine du produit |

United States |

Synthetic Pathways and Chemical Derivatization of Sulfasomizole and Analogues

Established Synthetic Routes for Sulfasomizole and Related Sulfonamide Structures

The traditional synthesis of this compound, also known as Sulfisomidine, follows a well-established pathway common for many sulfanilamide (B372717) drugs. The process typically begins with the chlorosulfonation of acetanilide (B955) to produce p-acetamidobenzenesulfonyl chloride. This intermediate is then reacted with an appropriate heterocyclic amine, in this case, 4-amino-2,6-dimethylpyrimidine. The final step involves the acidic hydrolysis of the acetamido group to yield the free amine of this compound.

A detailed manufacturing process involves suspending finely powdered 6-amino-2,4-dimethylpyrimidine in dry pyridine (B92270) and adding p-nitrobenzenesulfonyl chloride. The mixture is warmed, and after the reaction, water is added to precipitate bis-N-(p-nitrobenzenesulfonyl)-6-amino-2,4-dimethylpyrimidine. This intermediate is then heated with 6-amino-2,4-dimethylpyrimidine in pyridine to form 6-(p-nitrobenzenesulfonamido)-2,4-dimethylpyrimidine. The final step is the reduction of the nitro group, for instance, using iron and hydrochloric acid, to yield 6-(p-aminobenzenesulfonamido)-2,4-dimethylpyrimidine, which is this compound. researchgate.net

This classical approach, while effective, often involves harsh reagents and solvents, prompting the exploration of more environmentally friendly alternatives.

Novel Methodologies and Green Chemistry Approaches in this compound Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of pharmaceuticals to reduce environmental impact and improve efficiency. While specific green synthesis routes for this compound are not extensively documented in publicly available literature, general advancements in sulfonamide synthesis offer potential for more sustainable production.

These greener approaches focus on several key areas:

Alternative Solvents: Replacing hazardous organic solvents with more benign alternatives like water or ionic liquids. rsc.org

Catalyst-Free Reactions: Developing methods that proceed efficiently without the need for metal catalysts, which can be toxic and difficult to remove from the final product. researchgate.net

Energy Efficiency: Utilizing energy-efficient techniques such as microwave-assisted synthesis or ultrasound to accelerate reaction times and reduce energy consumption. epcp.ac.inresearchgate.net For instance, microwave irradiation has been successfully used in the synthesis of various pyrimidine (B1678525) derivatives and other sulfonamides, often leading to higher yields in shorter reaction times. epcp.ac.inresearchgate.netnih.govfoliamedica.bg

Solvent-Free Reactions: Conducting reactions in the absence of solvents, which minimizes waste generation. researchgate.net

One patented green process for the synthesis of the parent compound, sulfanilamide, utilizes a solvent method for amination with ammonia (B1221849) gas to avoid the water decomposition of p-acetamidobenzenesulfonyl chloride, thereby reducing side reactions and improving yield. This method also focuses on recycling the solvent and avoiding the generation of high-salt wastewater. researchgate.net Such principles could potentially be adapted for the synthesis of this compound.

Structure-Guided Chemical Modifications and Derivatization Strategies

Chemical modification of the this compound scaffold is a key strategy to develop analogues with improved properties, such as enhanced biological activity, better pharmacokinetic profiles, or reduced side effects. These modifications can be guided by an understanding of the structure-activity relationships of sulfonamides.

Synthesis of Functionalized Heterocyclic Analogues

The synthesis of functionalized heterocyclic analogues of this compound involves modifying either the pyrimidine ring or the aminophenyl group. While specific examples for this compound are limited in the available literature, research on related sulfonamides, such as sulfamethoxazole (B1682508), provides insights into potential derivatization strategies. For instance, new derivatives of sulfamethoxazole have been synthesized by introducing various functional groups, leading to compounds with altered biological activities. researchgate.net

Similarly, novel sulfanilamide derivatives have been synthesized by incorporating different heterocyclic carboxamide moieties, which have shown interesting biological activities. mdpi.com The synthesis of benzenesulfonamide-bearing functionalized imidazole (B134444) derivatives has also been explored as a strategy to develop novel therapeutic agents. mdpi.com These approaches highlight the potential for creating a diverse library of this compound analogues by introducing different substituents and heterocyclic systems.

Prodrug Design Strategies to Optimize Biopharmaceutical Aspects

Prodrug design is a valuable strategy to overcome undesirable biopharmaceutical properties of a drug, such as poor solubility, instability, or rapid metabolism. pharmacytimes.combiopharminternational.com For sulfonamides, several prodrug approaches have been investigated to improve their therapeutic efficacy.

One common strategy involves the synthesis of amide-based prodrugs. This can be achieved by condensing the sulfonamide moiety with various carboxylic acids, such as β-aroyl propionic acids. derpharmachemica.comwikipedia.org These amide linkages can be designed to be cleaved in vivo, releasing the active sulfonamide.

Another approach is the formation of azo derivatives. Sulfonamides can be coupled with other molecules, such as carvacrol, through an azo linkage (-N=N-). These azo compounds can act as prodrugs, releasing the active sulfonamide and the other therapeutic agent upon enzymatic reduction in the body. nbinno.com This strategy can be particularly useful for targeted drug delivery, for example, to the colon where azoreductase enzymes are abundant.

While specific prodrugs of this compound are not widely reported, these general strategies for sulfonamides provide a framework for the rational design of this compound prodrugs to optimize its biopharmaceutical properties.

Complexation Chemistry of Sulfonamides with Metal Ions for Research Applications

The sulfonamide group in this compound possesses donor atoms that can coordinate with metal ions to form metal complexes. The study of these complexes is of interest for their potential to exhibit enhanced biological activity compared to the parent drug and for their applications in various research areas.

Complexes of this compound (referred to as sulphasomidine in some studies) have been synthesized and characterized with a range of transition metals, including copper(II), silver(I), zinc(II), mercury(II), iron(II), and cobalt(II). rsc.orgindianchemicalsociety.com Spectroscopic techniques such as IR and UV-Vis, along with magnetic susceptibility measurements, are commonly used to elucidate the structure and bonding in these complexes. researchgate.netderpharmachemica.commdpi.com

In these complexes, this compound can act as a ligand, coordinating with the metal ion through various atoms, including the nitrogen atoms of the pyrimidine ring, the sulfonamide nitrogen, and the sulfonyl oxygen atoms. derpharmachemica.com The resulting metal chelates often exhibit different physicochemical properties and biological activities compared to the free ligand. rsc.orgindianchemicalsociety.com For instance, metal complexes of sulfonamides have been shown to possess enhanced antimicrobial properties. researchgate.netindianchemicalsociety.com

The study of these metal complexes contributes to a deeper understanding of the coordination chemistry of sulfonamides and provides a basis for the design of new metal-based compounds with potential therapeutic or diagnostic applications.

Molecular Mechanism of Action of Sulfasomizole

Detailed Mechanism of Dihydropteroate (B1496061) Synthase (DHPS) Inhibition

Sulfasomizole functions as a competitive inhibitor of the bacterial enzyme dihydropteroate synthase (DHPS). uniprot.orgwikipedia.org This enzyme catalyzes the condensation of para-aminobenzoic acid (pABA) with 6-hydroxymethyl-7,8-dihydropterin (B3263101) pyrophosphate (DHPPP) to form 7,8-dihydropteroate, a critical precursor in the synthesis of folic acid. nih.govtaylorandfrancis.com

The inhibitory action of this compound stems from its structural analogy to pABA, the natural substrate of DHPS. patsnap.com Both molecules possess a similar p-aminophenylsulfonyl group, which allows this compound to bind to the pABA-binding site on the DHPS enzyme. nih.gov By occupying the active site, this compound competitively prevents pABA from binding, thereby halting the synthesis of 7,8-dihydropteroate. uniprot.orgpatsnap.com This competitive inhibition is a key feature of the sulfonamide class of drugs. taylorandfrancis.com While specific kinetic values for this compound are not always readily available in all literature, the inhibition constants (Ki) for sulfonamides in general are in the micromolar range, indicating a strong affinity for the enzyme. For instance, studies on recombinant Pneumocystis carinii DHPS have shown that various sulfonamides, including sulfisoxazole (B1682709), effectively inhibit the enzyme's activity. researchgate.net

It's noteworthy that the interaction is typically reversible. The effectiveness of the inhibition depends on the relative concentrations of the inhibitor (this compound) and the substrate (pABA). An excess of pABA can overcome the inhibitory effects of this compound.

Disruption of the Bacterial Folate Biosynthesis Pathway

The inhibition of DHPS by this compound creates a critical bottleneck in the bacterial folate biosynthesis pathway. Folate, in its reduced form as tetrahydrofolate (THF), is an essential cofactor for a variety of one-carbon transfer reactions within the cell. mcmaster.ca Bacteria, unlike mammals who obtain folate from their diet, must synthesize it de novo, making this pathway an excellent target for selective toxicity. wikipedia.org

| Pathway Step | Enzyme | Substrates | Product | Effect of this compound |

| Folate Biosynthesis | Dihydropteroate Synthase (DHPS) | p-Aminobenzoic acid (pABA), 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP) | 7,8-Dihydropteroate | Competitive inhibition, blocking product formation |

Biochemical Consequences of DHPS Inhibition in Prokaryotic Systems

The depletion of the tetrahydrofolate pool resulting from DHPS inhibition has profound biochemical consequences for prokaryotic cells. THF and its derivatives are vital for the synthesis of several essential cellular components. mcmaster.ca

The primary consequences include:

Inhibition of Nucleic Acid Synthesis: Tetrahydrofolate is required for the de novo synthesis of purines (adenine and guanine) and thymidine (B127349), a pyrimidine (B1678525). mcmaster.canih.gov Specifically, THF derivatives are involved in the donation of one-carbon units at two steps in the purine (B94841) biosynthesis pathway and in the methylation of deoxyuridine monophosphate (dUMP) to form deoxythymidine monophosphate (dTMP), a precursor for DNA synthesis. utah.edu Without these building blocks, DNA replication and RNA synthesis are halted, preventing cell division. wikipedia.org

These metabolic disruptions lead to a state of bacteriostasis, where the bacteria can no longer grow and replicate. The cells are arrested in their growth cycle, which allows the host's immune system to clear the infection.

| Metabolic Pathway | Key Precursors Requiring Folate | Consequence of Folate Depletion |

| Purine Synthesis | Glycinamide ribonucleotide (GAR), 5-Aminoimidazole-4-carboxamide ribonucleotide (AICAR) | Inhibition of adenine (B156593) and guanine (B1146940) synthesis |

| Pyrimidine Synthesis | Deoxyuridine monophosphate (dUMP) | Inhibition of thymidine synthesis |

| Amino Acid Synthesis | Homocysteine, Serine | Inhibition of methionine and glycine (B1666218) synthesis |

Structural Biology of DHPS-Sulfasomizole Interactions: Insights from Crystallography and Spectroscopy

While a crystal structure of DHPS in a complex specifically with this compound is not prominently available, extensive crystallographic studies on DHPS with other sulfonamides, such as sulfamethoxazole (B1682508) and sulfanilamide (B372717), provide detailed insights into the binding mechanism that is directly applicable to this compound. nih.govnih.gov These studies reveal that sulfonamides occupy the same binding pocket as the natural substrate, pABA. nih.gov

The binding is characterized by a series of specific interactions:

The p-amino group of the sulfonamide forms hydrogen bonds with conserved residues in the active site, mimicking the interactions of pABA's amino group.

The phenyl ring of the sulfonamide engages in hydrophobic interactions with nonpolar residues within the binding pocket.

The sulfonyl group, which replaces the carboxyl group of pABA, forms crucial hydrogen bonds with conserved serine residues in the active site. nih.gov

The portion of the sulfonamide molecule that differs from pABA, in the case of this compound the dimethylisoxazole group, extends from the active site. The specific nature of this group influences the binding affinity and efficacy of the particular sulfonamide. Studies on mutant forms of DHPS from Staphylococcus aureus have suggested that mutations can create steric hindrance that specifically impacts the oxazole (B20620) ring of sulfisoxazole, leading to drug resistance.

Spectroscopic techniques can also be employed to study the binding kinetics and conformational changes in DHPS upon ligand binding, complementing the static picture provided by crystallography. These studies collectively confirm that this compound's mechanism of action is based on its ability to effectively mimic the natural substrate pABA and block the active site of DHPS, thereby preventing the synthesis of essential folates.

Molecular Mechanisms of Antimicrobial Resistance to Sulfasomizole and Sulfonamides

Genetic Basis of Resistance: Mutations in Chromosomal folP Genes Encoding DHPS

One of the primary mechanisms of resistance to sulfonamides involves spontaneous mutations within the chromosomal folP gene, which encodes the drug's target, DHPS. These mutations result in amino acid substitutions that alter the enzyme's active site, reducing its affinity for sulfonamides while largely maintaining its ability to bind the natural substrate, para-aminobenzoic acid (pABA). rupahealth.com This selective pressure leads to the emergence of DHPS variants that are less susceptible to inhibition by Sulfasomizole.

In various bacterial species, specific mutations in the folP gene have been linked to elevated minimum inhibitory concentrations (MICs) for sulfonamides. drugbank.comnih.gov For instance, in Neisseria meningitidis, amino acid substitutions at codons 31 and 194, as well as insertions of amino acids, have been associated with resistance. drugbank.comnih.gov Similarly, studies on Streptococcus mutans have identified specific point mutations in the folP gene that confer substantial resistance to sulfonamides. researchgate.net These mutations often occur in conserved regions of the enzyme, directly impacting the binding pocket for sulfonamides.

Table 1: Examples of folP Gene Mutations Conferring Sulfonamide Resistance

| Bacterial Species | Codon Change(s) | Amino Acid Substitution(s) | Reference |

| Neisseria meningitidis | 31, 194 | Phe → Leu, Gly → Cys | nih.gov |

| Neisseria meningitidis | 195/196 | Insertion of Gly-Ser | nih.gov |

| Streptococcus mutans | 37, 172, 193 | A → V, N → D, R → Q | researchgate.net |

Acquisition and Evolution of Plasmid-Borne sul Genes Encoding Alternate DHPS Variants

A more widespread and clinically significant mechanism of sulfonamide resistance is the acquisition of mobile genetic elements, such as plasmids, that carry alternative DHPS-encoding genes known as sul genes. biorxiv.orgbiorxiv.org These genes, including sul1, sul2, and sul3, encode DHPS variants that are intrinsically resistant to sulfonamides. nih.govbrieflands.com The horizontal transfer of these plasmids allows for the rapid dissemination of resistance among different bacterial species and genera.

The sul genes are often located within integrons, which are genetic elements that can capture and express gene cassettes, frequently carrying multiple antibiotic resistance determinants. nih.gov The sul1 gene is commonly found in the 3'-conserved segment of class 1 integrons, while sul2 and sul3 are often located on plasmids. nih.gov The origin of these sul genes is thought to be from the mobilization of chromosomal folP genes from environmental bacteria. biorxiv.orgfrontiersin.org

Structural and Mechanistic Insights into Sulfa-Insensitive DHPS Enzymes (Sul1, Sul2, Sul3)

A critical feature of Sul enzymes is a remodeled pABA-binding region. nih.gov This is often due to the insertion of a Phe-Gly sequence, which sterically hinders the binding of the bulkier sulfonamide molecules, including this compound, while still accommodating the smaller pABA substrate. nih.gov This structural alteration results in a significant decrease in the binding affinity for sulfonamides, rendering the enzymes insensitive to their inhibitory effects. biorxiv.org The active sites of Sul enzymes also exhibit increased conformational dynamics compared to their sensitive counterparts, which may further contribute to their ability to discriminate between the substrate and the inhibitor. nih.govrepec.org

Table 2: Key Features of Sulfa-Insensitive DHPS Enzymes

| Enzyme | Encoding Gene | Key Structural Feature | Mechanism of Resistance | Reference |

| Sul1 | sul1 | Remodeled pABA-binding region with Phe-Gly insertion | Steric hindrance of sulfonamide binding | nih.gov |

| Sul2 | sul2 | Remodeled pABA-binding region with Phe-Gly insertion | Steric hindrance of sulfonamide binding | nih.gov |

| Sul3 | sul3 | Remodeled pABA-binding region with Phe-Gly insertion | Steric hindrance of sulfonamide binding | nih.gov |

Contributions of Efflux Pump Systems to Sulfonamide Resistance in Microorganisms

Efflux pumps are membrane-associated protein complexes that actively transport a wide range of substances, including antibiotics, out of the bacterial cell. nih.govfrontiersin.org This mechanism reduces the intracellular concentration of the drug, preventing it from reaching its target. Several families of efflux pumps have been identified in both Gram-positive and Gram-negative bacteria, and their overexpression can contribute to multidrug resistance. microbialcell.commdpi.com

While the primary mechanisms of sulfonamide resistance involve target modification or replacement, efflux pumps can also play a role. mdpi.com By actively extruding sulfonamides from the cytoplasm, these pumps can contribute to a low-level of resistance. This can provide a survival advantage, allowing bacteria to persist in the presence of the antibiotic and potentially acquire additional, more potent resistance mechanisms. mdpi.com The contribution of specific efflux pump systems to this compound resistance is an area of ongoing research.

Molecular Diagnostics and Surveillance of this compound Resistance Determinants

The timely and accurate detection of this compound resistance is essential for effective clinical management and for monitoring the spread of resistant strains. Molecular diagnostic methods offer a rapid and sensitive alternative to traditional culture-based susceptibility testing. mdpi.comwho.int

Polymerase chain reaction (PCR)-based assays are widely used to detect the presence of sul genes (sul1, sul2, and sul3) and specific mutations in the folP gene associated with resistance. rupahealth.comnih.gov Real-time PCR can provide quantitative information on the abundance of these resistance determinants. More advanced techniques, such as DNA microarrays and whole-genome sequencing, can provide a comprehensive overview of all resistance genes present in a bacterial isolate. mdpi.com

Surveillance programs are critical for tracking the prevalence and dissemination of this compound resistance determinants in both clinical and environmental settings. nih.govijmronline.orgsgul.ac.uknih.gov These programs utilize molecular data to inform public health policies, guide therapeutic choices, and monitor the effectiveness of interventions aimed at controlling the spread of antibiotic resistance.

Structure Activity Relationship Sar Studies of Sulfasomizole and Its Derivatives

Identification of Pharmacophoric Features for Dihydropteroate (B1496061) Synthase Binding

Sulfonamides exert their antibacterial effect by acting as competitive inhibitors of DHPS, mimicking the natural substrate para-aminobenzoic acid (PABA) mlsu.ac.inpatsnap.compatsnap.comexcli.denih.govmdpi.comresearchgate.netresearchgate.net. This competitive inhibition blocks the synthesis of dihydropteroate, a precursor to folic acid, ultimately halting bacterial DNA replication and cell division mlsu.ac.inpatsnap.compatsnap.com. The core pharmacophore responsible for this activity is centered around the sulfanilamide (B372717) moiety, characterized by a para-substituted amino group on a benzene (B151609) ring and a sulfonamide group (-SO₂NH-) mlsu.ac.in.

The essential features for DHPS binding include:

Sulfanilamide Skeleton: The presence of an amino group (-NH₂) at the para-position of the benzene ring and a sulfonamide group (-SO₂NHR) is fundamental for activity mlsu.ac.in. This arrangement allows sulfonamides to fit into the PABA-binding pocket of DHPS nih.govresearchgate.netnih.govfrontiersin.org.

Aromatic Ring: The benzene ring serves as a scaffold, providing a planar structure and opportunities for hydrophobic and pi-stacking interactions within the enzyme's active site mlsu.ac.inemerginginvestigators.org.

Sulfonamide Linkage: The -SO₂NH- group is critical for binding, often engaging in hydrogen bonding with active site residues mlsu.ac.inresearchgate.net.

Electron-Withdrawing Atoms: The presence of electron-withdrawing atoms, such as those in the sulfonamide group, can enhance hydrogen bonding capabilities, contributing to stronger binding affinity emerginginvestigators.org.

In Sulfasomizole, the sulfanilamide core is appended with a 5-methyl-1,3-oxadiazol-2-yl heterocyclic ring. This specific heterocyclic moiety is a key determinant of this compound's unique SAR, influencing its potency, spectrum of activity, and pharmacokinetic properties, although detailed specific interactions of this particular ring with DHPS are often discussed within the broader context of diverse sulfonamide heterocyclic modifications.

Impact of Chemical Modifications on Inhibitory Potency and Selectivity

Modifications to the basic sulfonamide structure can significantly alter inhibitory potency and selectivity against DHPS. SAR studies have revealed critical insights into which structural changes enhance or diminish antibacterial activity.

N-4 Amino Group Modifications: While the para-amino group is essential for PABA mimicry, modifications here, such as acylation or incorporation into prodrugs, can be made to alter absorption or distribution properties, with the expectation of in vivo conversion back to the active amino form mlsu.ac.in.

Sulfonamide Nitrogen (N-1) Substitutions: The nature of the group attached to the sulfonamide nitrogen (the 'R' group in -SO₂NHR) is a major area for SAR exploration. In this compound, this is the oxadiazole ring. Different heterocyclic or aromatic rings attached here can influence binding affinity, solubility, and pharmacokinetic profiles. For instance, the type of heterocyclic ring can impact hypersensitivity reactions associated with sulfonamides mlsu.ac.in.

Aromatic Ring Substitutions: While the sulfanilamide core is paramount, substitutions on the benzene ring itself can also play a role. However, extensive modifications can disrupt the crucial PABA mimicry.

Diphenylsulfone Derivatives: Studies on related sulfone structures provide examples of how modifications impact activity. For instance, 4,4′-diaminodiphenylsulfone (DDS) and its monosubstituted derivatives (4-amino-4′-formamidodiphenylsulfone and 4-amino-4′-acetamidodiphenylsulfone) were found to be effective inhibitors of DHPS. In contrast, disubstitution of the arylamine groups (e.g., 4,4′-diformamidodiphenylsulfone) resulted in a complete loss of inhibitory activity nih.govasm.org.

Preclinical Efficacy and Mechanistic Investigations of Sulfasomizole in Research Models

In Vitro Antimicrobial Susceptibility Profiling Against Various Bacterial Strains

Sulfasomizole, a member of the sulfonamide class of antibiotics, has been evaluated for its efficacy against various bacterial pathogens. In vitro studies are crucial for determining the intrinsic activity of an antimicrobial agent before it can be considered for further development. Research has demonstrated variable susceptibility to this compound among different bacterial strains.

A comparative genomics analysis of Streptococcus iniae isolated from the fish species Trachinotus ovatus highlighted differences in antimicrobial resistance patterns. nih.gov One strain, designated BH16-24, was found to be resistant to this compound, whereas another strain, BH15-2, was susceptible. nih.gov This study underscores the issue of acquired resistance to sulfonamides within bacterial populations. The BH16-24 strain was identified as multidrug-resistant (MDR), also showing resistance to penicillin, compound sulfamethoxazole (B1682508), polymyxin (B74138) B, spectinomycin, rifampin, and ceftazidime. nih.gov

Table 1: In Vitro Susceptibility of Streptococcus iniae Strains to this compound

| Bacterial Strain | Source Organism | Susceptibility to this compound |

| S. iniae BH15-2 | Trachinotus ovatus | Susceptible |

| S. iniae BH16-24 | Trachinotus ovatus | Resistant |

Biochemical Assays of Folate Pathway Inhibition in Cellular and Enzymatic Systems

The antimicrobial mechanism of this compound, like other sulfonamides, involves the inhibition of the folate biosynthesis pathway, which is essential for bacterial survival. researchgate.net Sulfonamides are structural analogs of para-aminobenzoic acid (pABA). researchgate.net They act as competitive inhibitors of the enzyme dihydropteroate (B1496061) synthase (DHPS). researchgate.netnih.gov

In the bacterial folate synthesis pathway, DHPS catalyzes the condensation of dihydropteroate pyrophosphate (DHPPP) with pABA to form dihydropteroate. researchgate.net This is a critical step in the synthesis of dihydrofolate (DHF) and, subsequently, tetrahydrofolate (THF). researchgate.netyoutube.com Tetrahydrofolate is a vital coenzyme in the synthesis of purines, thymidine (B127349), and certain amino acids, which are the building blocks of DNA, RNA, and proteins. researchgate.netmerckvetmanual.com

By competitively binding to the active site of DHPS, this compound blocks the utilization of pABA. researchgate.net This inhibition leads to the formation of a non-functional dihydropteroate analog, halting the folate synthesis cascade. researchgate.netnih.gov The depletion of essential folate coenzymes ultimately results in the cessation of bacterial growth and replication, an effect known as bacteriostasis. merckvetmanual.com There is typically a lag period before the bacteriostatic effects are observed, as bacteria must first deplete their existing stores of folic acid and its derivatives. msdvetmanual.com

Efficacy Studies in Non-Human Organism Models (e.g., bacterial infection models in animals, veterinary applications)

Sulfonamides have a long history of use in veterinary medicine for treating a variety of bacterial and protozoal infections in animals. msdvetmanual.comymaws.com Their applications include the treatment of conditions such as actinobacillosis, coccidiosis, mastitis, metritis, colibacillosis, pododermatitis, and respiratory infections. msdvetmanual.com The effectiveness of sulfonamides is generally higher in the acute stages of infection when pathogens are multiplying rapidly. msdvetmanual.com

While specific efficacy studies focusing solely on this compound in animal infection models are not extensively detailed in recent literature, its relevance is highlighted in studies of veterinary pathogens. For instance, in the investigation of Streptococcus iniae infections in the fish Trachinotus ovatus, the virulence of different strains was assessed. nih.gov An intraperitoneal challenge showed that the this compound-susceptible strain (BH15-2) was significantly more virulent than the this compound-resistant strain (BH16-24), with LD50 values of 4.0 × 10² CFU/g and 1.2 × 10⁵ CFU/g, respectively. nih.gov This finding, while not a direct treatment efficacy study, demonstrates the clinical relevance of this compound resistance in a non-human organism model of infection.

Advanced Analytical Methodologies for Sulfasomizole Research

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are indispensable for separating Sulfasomizole from complex mixtures and quantifying its concentration with high precision and sensitivity.

HPLC is a cornerstone technique for the analysis of pharmaceuticals, including sulfonamides. It separates components of a mixture based on their differential partitioning between a stationary phase (within a column) and a mobile phase (a liquid solvent). For this compound, typical HPLC methods would involve reversed-phase chromatography, often utilizing C18 columns. The mobile phase typically consists of a mixture of organic solvents (like acetonitrile (B52724) or methanol) and an aqueous buffer, often adjusted for pH and containing ion-pairing agents if necessary. Detection is commonly performed using UV-Vis detectors, as sulfonamides possess chromophores that absorb UV light, typically in the range of 260-290 nm, due to their conjugated aromatic systems.

Table 1: Typical HPLC Parameters for Sulfonamide Analysis

| Parameter | Typical Range/Value | Notes |

| Column Type | C18, C8 reversed-phase | Provides separation based on hydrophobicity. |

| Mobile Phase | Acetonitrile/Methanol + Aqueous Buffer (e.g., phosphate, acetate) | Gradient or isocratic elution is used. pH control is critical for sulfonamides. |

| pH Range | 2.5 - 7.0 | Influences ionization state and retention of sulfonamides. |

| Flow Rate | 0.3 - 1.5 mL/min | Affects separation efficiency and analysis time. |

| Column Temperature | 25 - 50 °C | Enhances separation efficiency and reproducibility. |

| Detection Wavelength | 260 - 290 nm | Sulfonamides typically absorb in this UV range due to their aromatic and sulfonamide moieties. |

| Injection Volume | 5 - 20 µL | Standard volume for quantitative analysis. |

| Limit of Detection (LOD) | 0.01 - 1 µg/mL (for UV detection) | Varies significantly based on the specific sulfonamide and detector sensitivity. |

| Limit of Quantification (LOQ) | 0.02 - 3 µg/mL (for UV detection) | Represents the lowest concentration that can be reliably quantified. |

| Run Time | 8 - 40 min | Dependent on column length, mobile phase composition, and flow rate. |

Note: The specific parameters for this compound would require dedicated method development and validation.

LC-MS/MS offers superior sensitivity and selectivity compared to HPLC-UV, making it ideal for trace analysis and the identification of metabolites or degradation products. It couples the separation power of liquid chromatography with the identification capabilities of mass spectrometry. This compound would typically be analyzed using an Electrospray Ionization (ESI) source, commonly in positive ionization mode, to generate protonated molecules ([M+H]⁺). Tandem mass spectrometry (MS/MS) involves fragmenting selected precursor ions to produce characteristic product ions, which are then detected. This allows for highly specific detection and quantification, often down to the nanogram or picogram per milliliter/gram range. LC-MS/MS is also critical for identifying metabolites by detecting ions with mass shifts corresponding to metabolic transformations (e.g., hydroxylation, acetylation).

Table 2: Typical LC-MS/MS Parameters for Sulfonamide Analysis

| Parameter | Typical Range/Value | Notes |

| Ionization Mode | Electrospray Ionization (ESI) - Positive Mode | Preferred for sulfonamides to form [M+H]⁺ ions. |

| Mobile Phase | Acetonitrile/Methanol + Aqueous Buffer (e.g., formic acid, ammonium (B1175870) formate) | Similar to HPLC, often with volatile modifiers. |

| Column Type | C18, C8 reversed-phase | Standard reversed-phase columns are suitable. |

| MS/MS Parameters | ||

| - Spray Voltage | 3.0 - 5.5 kV | Affects droplet ionization. |

| - Vaporizer Temp. | 400 - 550 °C | Aids desolvation of ions. |

| - Nebulizing Gas Flow | 30 - 60 psi | Enhances droplet formation and desolvation. |

| - Auxiliary Gas Flow | 30 - 60 psi | Aids desolvation and ion transfer. |

| - Curtain Gas Pressure | 20 - 40 psi | Controls ion transfer into the mass analyzer. |

| Detection Mode | Multiple Reaction Monitoring (MRM) or Selected Ion Monitoring (SIM) | MRM offers high selectivity and sensitivity by monitoring specific precursor-product ion transitions. |

| LOD/LOQ | 0.001 - 0.1 µg/mL or ng/g | Significantly lower than UV detection, enabling trace analysis. |

| Metabolite ID | High-Resolution Mass Spectrometry (HRMS), MSⁿ scans | HRMS provides accurate mass for elemental composition, while MSⁿ aids in structural elucidation through fragmentation patterns. |

Note: Specific MRM transitions (precursor ion and product ions) would be optimized for this compound.

Spectroscopic Characterization Techniques

Spectroscopic methods provide detailed information about the molecular structure and functional groups present in this compound.

NMR spectroscopy, particularly ¹H NMR and ¹³C NMR, is paramount for determining the precise molecular structure of this compound. ¹H NMR provides information about the number, type, and connectivity of hydrogen atoms, revealing chemical shifts, splitting patterns (due to neighboring protons), and integration values (proportional to the number of protons). ¹³C NMR provides information about the carbon skeleton, including the chemical environment of each carbon atom. For this compound, characteristic signals would be expected from its aromatic ring protons, the amine (-NH₂) protons, the sulfonamide (-SO₂NH-) proton, and the methyl group attached to the isothiazole (B42339) ring.

Table 3: Characteristic NMR Signals for Sulfonamide Functional Groups

| Functional Group / Moiety | Expected ¹H NMR Chemical Shift (ppm) | Expected ¹³C NMR Chemical Shift (ppm) | Notes |

| Aromatic Protons | 6.5 - 8.0 | 110 - 160 | Signals from the phenyl ring, exhibiting characteristic splitting patterns based on substitution. |

| Amine (-NH₂) | Broad singlet, ~4.5 - 6.0 | - | Can be exchangeable with D₂O. |

| Sulfonamide (-SO₂NH-) | Singlet, ~9.0 - 11.0 | - | Can be exchangeable; position is sensitive to the electronic environment. |

| Methyl (-CH₃) | Singlet, ~2.0 - 2.5 | ~15 - 25 | Signal from the methyl group on the isothiazole ring. |

| Isothiazole Ring | ~7.0 - 8.5 (if protonated) | ~110 - 170 | Signals from the heterocyclic ring carbons and any attached protons. |

Note: Specific chemical shifts are highly dependent on the solvent and the exact molecular environment.

UV-Vis Spectroscopy: UV-Vis spectroscopy is used to identify the presence of chromophores within the this compound molecule and to determine its absorption maxima (λmax). Sulfonamides, with their conjugated systems including the benzene (B151609) ring and the sulfonamide group, typically exhibit strong absorption in the UV region. For similar sulfonamides, absorption maxima are often observed in the range of 260-290 nm, which is utilized for quantitative analysis in HPLC.

IR Spectroscopy: Infrared spectroscopy is a powerful tool for identifying functional groups by detecting the absorption of IR radiation, which causes molecular vibrations. Key functional groups in this compound that would show characteristic IR absorptions include:

N-H stretching: From the primary amine (-NH₂) and the sulfonamide (-SO₂NH-) groups, typically appearing as broad bands in the 3500-3100 cm⁻¹ region.

S=O stretching: Strong absorptions characteristic of the sulfonyl group (-SO₂-) usually appear in the 1350-1150 cm⁻¹ region.

S-N stretching: Bands associated with the sulfonamide linkage are often observed in the 950-850 cm⁻¹ region.

Aromatic C-H stretching: Typically found above 3000 cm⁻¹.

Aromatic C=C stretching: Observed in the 1600-1450 cm⁻¹ region.

C-N stretching: From the amine and isothiazole ring, typically in the 1340-1020 cm⁻¹ range.

Table 4: Characteristic UV-Vis and IR Absorptions for Sulfonamides

| Technique | Functional Group/Feature | Typical Wavelength (nm) / Wavenumber (cm⁻¹) | Notes |

| UV-Vis | Conjugated system (Aromatic ring, Sulfonamide) | 260 - 290 | λmax values are useful for quantitative analysis and identifying chromophores. |

| IR | N-H stretching (Amine) | 3500 - 3300 (often broad) | Primary amine group. |

| N-H stretching (Sulfonamide) | 3300 - 3100 (often broad) | Sulfonamide NH proton. | |

| S=O stretching (Sulfonyl) | 1350 - 1150 (strong) | Highly characteristic of the sulfonyl group. | |

| S-N stretching (Sulfonamide) | 950 - 850 | Indicates the presence of the sulfonamide linkage. | |

| Aromatic C-H stretching | > 3000 | Indicates presence of aromatic rings. | |

| Aromatic C=C stretching | 1600 - 1450 | Characteristic ring vibrations. | |

| C-N stretching | 1340 - 1020 | Found in amine and heterocyclic structures. |

Note: Specific peak positions can vary based on molecular structure and intermolecular interactions.

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. By analyzing the diffraction pattern produced when X-rays interact with a crystal lattice, researchers can determine the unit cell parameters (a, b, c, α, β, γ), the space group, and the precise atomic coordinates, bond lengths, and bond angles. This technique provides unambiguous information about the solid-state structure of this compound, including its conformation and crystal packing.

Table 5: Typical X-ray Crystallography Data Parameters

| Parameter | Description/Units | Notes |

| Crystal System | Monoclinic, Orthorhombic, Cubic, etc. | Classification based on the symmetry of the unit cell. |

| Space Group | e.g., P2₁/c, Pbca, Fd-3m | Describes the symmetry operations within the unit cell. |

| Unit Cell Parameters | a, b, c (Å); α, β, γ (degrees) | Dimensions and angles defining the unit cell. |

| Unit Cell Volume | ų | Calculated from unit cell parameters. |

| Z | Number of formula units per unit cell | Integer value. |

| R-value (R₁) | Percentage (%) | Measure of the agreement between observed and calculated structure factors (e.g., < 0.10). |

| R-value Free (R_free) | Percentage (%) | Similar to R₁, but calculated using a subset of reflections not used in refinement; typically higher. |

| Resolution | Å (Angstroms) | The smallest d-spacing that can be resolved; lower values indicate higher resolution. |

| Atomic Coordinates | x, y, z (fractional or Cartesian) | Positions of each atom within the unit cell. |

| Bond Lengths/Angles | Å (Angstroms) / Degrees (°), respectively | Provides detailed information about molecular geometry. |

Note: Obtaining suitable single crystals is a prerequisite for X-ray crystallography.

Compound List

this compound

Electrochemical and Other Emerging Analytical Methods for this compound Detection in Research Matrices

The accurate and sensitive detection of pharmaceutical compounds like this compound in various research matrices is crucial for understanding their behavior, efficacy, and environmental fate. Electrochemical and other emerging analytical techniques offer powerful tools for this purpose, characterized by their high sensitivity, selectivity, speed, and often lower cost compared to traditional methods. These techniques leverage the electroactive properties of molecules to generate measurable signals.

Voltammetric Techniques

Voltammetry, encompassing methods such as Cyclic Voltammetry (CV), Differential Pulse Voltammetry (DPV), and Square Wave Voltammetry (SWV), is widely employed for the analysis of sulfonamides. These techniques involve applying a potential to an electrode and measuring the resulting current. Modifications to electrode surfaces, particularly with nanomaterials and molecularly imprinted polymers (MIPs), have significantly enhanced the sensitivity and selectivity for detecting sulfonamides.

Electrode Modifications and Performance: Research on related sulfonamides demonstrates the efficacy of various modified electrodes. For instance, glassy carbon electrodes (GCEs) modified with nanocomposites of multi-walled carbon nanotubes (MWCNTs) and rare earth metal oxides (e.g., CeO₂, Yb₂O₃) have shown enhanced sensitivity for sulfisoxazole (B1682709) (SFX) mdpi.com. These modifications can lead to up to a 40-fold increase in sensitivity compared to bare GCEs, with detection limits reported as low as 0.4 μM mdpi.com.

Similarly, copper oxide-molybdenum sulfide (B99878) (CuO/MoS₂) modified GCEs have exhibited improved electrochemical performance for sulfamethoxazole (B1682508) (SMX) detection, reducing the oxidation potential and showing linearity in the range of 100-800 μM with a detection limit of 0.3 μM nih.gov. Molecularly imprinted polymers (MIPs) fabricated on GCEs have also been developed for the sensitive and selective detection of sulfamethizole (B1682507) (SMZ), achieving detection limits as low as 0.18 nM and a linear range from 0.001 to 10 μM mdpi.com. Carbon paste electrodes have also been utilized, with one study reporting detection limits of 2.3 × 10⁻⁶ mol L⁻¹ (2.3 μM) for SMX researchgate.net. Differential Pulse Voltammetry (DPV) using screen-printed carbon electrodes (SPCEs) has demonstrated a detection limit of 15 µg/L (approximately 0.05 µM) for SMX, with a linear range of 50–600 µg/L csic.es.

Data Table 1: Voltammetric Detection of Sulfonamides

| Analyte | Electrode Modification | Technique | Detection Limit (LoD) | Linear Range | Reference |

| Sulfisoxazole (SFX) | MWCNTs-CeO₂/GCE | CV | 0.4 μM | 1.00–100 μM | mdpi.com |

| Sulfisoxazole (SFX) | MWCNTs-Yb₂O₃/GCE | CV | 0.7 μM | 1.00–100 μM | mdpi.com |

| Sulfamethizole (SMZ) | Molecularly Imprinted Polymer/GCE | Voltammetry | 0.18 nM | 0.001–10 μM | mdpi.com |

| Sulfamethoxazole (SMX) | CuO/MoS₂ modified GCE | Voltammetry | 0.3 μM | 100–800 μM | nih.gov |

| Sulfamethoxazole (SMX) | Screen-Printed Carbon Electrode (SPCE) | DPV | 15 µg/L (~0.05 μM) | 50–600 µg/L (~0.17–2 μM) | csic.es |

| Sulfamethoxazole (SMX) | Carbon Paste Electrode | SWV | 2.3 × 10⁻⁶ mol L⁻¹ (2.3 μM) | 7.9–24.0 μmol L⁻¹ | researchgate.net |

Capillary Electrophoresis with Electrochemical Detection (CE-EC)

Capillary Electrophoresis (CE) coupled with electrochemical detection (EC) offers a powerful separation and detection strategy for sulfonamides. This hyphenated technique combines the high separation efficiency of CE with the sensitivity of EC. Studies have successfully employed CE-EC for the determination of sulfadiazine (B1682646) (SDZ) and sulfamethoxazole (SMZ) dss.go.thrsc.org.

Performance Metrics: In optimized CE-EC systems, SDZ and SMZ can be separated within minutes, achieving high theoretical plate counts (up to 394,000 for SDZ and 335,000 for SMZ) dss.go.thrsc.org. The detection limits for these compounds have been reported as low as 0.1 μM, corresponding to very low femtomole amounts (0.024 fmol for SDZ, 0.021 fmol for SMZ) dss.go.thrsc.org. The method demonstrates good reproducibility in peak currents and migration times, making it suitable for analyzing samples such as pharmaceutical tablets and biological fluids like urine dss.go.thrsc.org. The calibration graphs for these analytes are typically linear over three orders of magnitude dss.go.thrsc.org.

Data Table 2: CE-EC Detection of Sulfonamides

| Analyte | Detection Method | Detection Limit (LoD) | Theoretical Plates (max) | Linearity | Reproducibility (RSD) | Sample Matrices | Reference |

| Sulfadiazine (SDZ) | CE-EC | 0.1 μM | 394,000 | 3 orders magnitude | 2.3% (current) | Tablets, Urine | dss.go.thrsc.org |

| Sulfamethoxazole (SMZ) | CE-EC | 0.1 μM | 335,000 | 3 orders magnitude | 2.7% (current) | Tablets, Urine | dss.go.thrsc.org |

High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD)

HPLC coupled with electrochemical detection (HPLC-ECD) is recognized as a highly sensitive and selective technique for analyzing a wide range of compounds, including antibiotics researchgate.netamuzainc.comlcms.cz. This method involves separating analytes using HPLC, after which they are detected electrochemically.

Advantages and Applications: HPLC-ECD offers advantages such as direct measurement to femtogram levels, low sample volume requirements, and the ability to selectively detect electroactive analytes researchgate.netlcms.cz. For sulfa drugs, the use of advanced electrode materials like boron-doped diamond (BDD) electrodes has proven effective, providing stable background currents and high reproducibility even at concentrations as low as 100 nM researchgate.net. These electrodes have demonstrated detection limits of 50 nM and linear dynamic ranges spanning three orders of magnitude for sulfa drugs researchgate.net. The simplicity, speed, and cost-effectiveness of HPLC-ECD make it a valuable tool in pharmaceutical quality control and research researchgate.netlcms.cz.

Emerging Trends and Nanomaterial Integration

The field continues to evolve with the integration of nanomaterials into electrochemical sensors. Nanomaterials, such as metal nanoparticles, carbon nanomaterials, and metal-organic frameworks (MOFs), are utilized to enhance surface area, conductivity, and catalytic activity, leading to improved detection limits and selectivity for antibiotics and other pharmaceutical compounds scienceopen.com. These advancements contribute to the development of portable, rapid, and highly sensitive analytical platforms for research applications.

Computational Chemistry and in Silico Modeling of Sulfasomizole

Molecular Docking Simulations for Protein-Ligand Interaction Analysis

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (ligand) to another (receptor) when bound to each other to form a stable complex. For Sulfasomizole, as a sulfonamide antibacterial, the primary target enzyme is Dihydropteroate (B1496061) Synthase (DHPS) nih.govnih.gov. Molecular docking studies are instrumental in understanding how this compound, or related sulfonamide derivatives, bind to the active site of DHPS. These simulations help identify key interactions, such as hydrogen bonds, hydrophobic contacts, and van der Waals forces, between the drug molecule and the enzyme's amino acid residues nih.govmdpi.comnih.gov. Studies involving other sulfonamides have revealed that they often bind within the p-aminobenzoic acid (PABA) binding pocket of DHPS, interacting with residues like Lys220 nih.govmdpi.com. While specific docking studies detailing this compound's interaction with DHPS are not extensively documented in the provided literature, the principles applied to other sulfonamides are directly relevant. Such analyses provide crucial insights into structure-activity relationships and guide the rational design of more potent and selective DHPS inhibitors.

Molecular Dynamics Simulations to Investigate Conformational Changes and Binding Stability

Molecular dynamics (MD) simulations provide a dynamic view of molecular interactions over time, offering insights into conformational changes and the stability of ligand-protein complexes. For this compound, MD simulations could elucidate how the molecule behaves within the DHPS active site, including its flexibility, the stability of its binding pose, and the influence of the surrounding environment mdpi.commdpi.comfrontiersin.org. By simulating the system's trajectory, researchers can analyze parameters such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) to assess the dynamic stability of the this compound-DHPS complex nih.gov. These simulations are essential for understanding the persistence of drug-target interactions, which directly impacts pharmacological efficacy. Although direct MD studies specifically on this compound are limited in the available data, this methodology is widely employed to study the dynamic behavior of sulfonamides and their targets, providing a comprehensive understanding of binding robustness peerj.comnih.gov.

Quantum Mechanical (QM) and Quantum Mechanics/Molecular Mechanics (QM/MM) Calculations for Reaction Mechanism Studies

Quantum mechanical (QM) calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic structure, reactivity, and reaction mechanisms of chemical compounds like this compound rsc.orgnih.gov. This compound, being an isothiazole (B42339) derivative, can be studied using QM methods to understand its intrinsic chemical properties and potential reaction pathways rsc.orgpsu.edu. QM calculations can determine optimized molecular geometries, electronic properties such as frontier molecular orbitals (HOMO-LUMO), molecular electrostatic potential (MEP) maps, and charge distributions, which are fundamental for predicting chemical reactivity and intermolecular interactions nih.gov. While specific QM/MM studies detailing this compound's interaction with biological targets are not explicitly detailed, QM methods are crucial for generating accurate parameters for docking and MD simulations. Furthermore, QM calculations can be used to explore the catalytic mechanisms of enzymes like DHPS, providing detailed energy profiles and transition states, which are critical for understanding drug action and resistance nih.gov. Studies on related isothiazoles have utilized QM tools like Quantum Theory of Atoms-In-Molecules (QTAIM) and Non-Covalent Interaction (NCI) plots to analyze molecular interactions rsc.org.

Virtual Screening and De Novo Design of Novel DHPS Inhibitors

Virtual screening (VS) and de novo molecular design are advanced computational strategies used to discover new drug candidates, including novel inhibitors for DHPS. Virtual screening involves computationally evaluating large libraries of compounds to identify those with a high likelihood of binding to a specific target, often using molecular docking as a primary filter domainex.co.ukrroij.communi.cz. Studies have employed VS to identify compounds that inhibit DHPS, including those targeting the pterin (B48896) binding site, which may offer ways to overcome sulfonamide resistance mdpi.comnih.gov. De novo design takes this a step further by generating entirely new molecular structures optimized for target binding and desired pharmacological properties benevolent.comethz.chresearchgate.net. While direct VS or de novo design studies specifically focused on this compound for developing new DHPS inhibitors are not extensively reported, these methodologies are widely applied in the search for next-generation antibacterials. This compound and other sulfonamides serve as important reference compounds in these efforts, providing valuable data for structure-activity relationship studies and guiding the design of novel agents with improved efficacy or resistance profiles nih.gov.

Data Tables

Future Research Directions and Unexplored Avenues in Sulfasomizole Chemistry

Development of Next-Generation DHPS Inhibitors to Circumvent Resistance

The primary mechanism of action for sulfasomizole is the competitive inhibition of dihydropteroate (B1496061) synthase (DHPS), a crucial enzyme in the bacterial folate synthesis pathway. However, the widespread emergence of resistance, primarily through mutations in the folP gene encoding DHPS, has compromised its efficacy. Future research is critically focused on developing novel DHPS inhibitors that can bypass these resistance mechanisms.

A major avenue of research involves designing inhibitors that target alternative binding sites on the DHPS enzyme. Most sulfonamides, including this compound, compete with the natural substrate, para-aminobenzoic acid (pABA). Resistance mutations frequently occur in the pABA-binding pocket. Therefore, developing molecules that bind to the pterin-binding pocket of DHPS is a promising strategy. Inhibitors targeting this site would be unaffected by the common resistance mutations in the pABA pocket.

Another key strategy is the development of dual-target inhibitors. Research has shown promise in synthesizing single molecules that can simultaneously inhibit both DHPS and dihydrofolate reductase (DHFR), the subsequent enzyme in the folate pathway. This dual-action approach can produce a synergistic effect and may reduce the likelihood of resistance development, as bacteria would need to acquire mutations in two separate targets simultaneously.

The table below summarizes key strategies and potential advantages in the development of next-generation DHPS inhibitors.

| Inhibitor Strategy | Mechanism of Action | Advantage Over Traditional Sulfonamides | Example Research Focus |

|---|---|---|---|

| Pterin (B48896) Site Inhibitors | Binds to the pterin-binding pocket of DHPS instead of the pABA pocket. | Bypasses common resistance mutations located in the pABA-binding site. | Design of non-sulfa compounds that fit the pterin pocket architecture. |

| Dual DHPS/DHFR Inhibitors | A single chemical entity inhibits both dihydropteroate synthase and dihydrofolate reductase. | Potential for synergistic activity and a higher barrier to resistance development. | Synthesis of hybrid molecules combining sulfonamide-like and trimethoprim-like pharmacophores. |

| Allosteric Inhibitors | Binds to a site on DHPS other than the active site, changing the enzyme's conformation and preventing its function. | Less likely to be affected by active site mutations that confer resistance. | Screening for compounds that inhibit DHPS activity non-competitively with pABA. |

Integration of this compound with Other Antimicrobial Strategies in Preclinical Combinatorial Approaches

The principle of combination therapy to enhance antimicrobial efficacy and combat resistance is well-established, with the pairing of sulfamethoxazole (B1682508) and trimethoprim being a classic example. Future preclinical research will explore more sophisticated combinatorial approaches involving this compound. These strategies aim to create synergistic interactions that can restore the activity of this compound against resistant strains or broaden its spectrum of activity.

Promising research avenues include:

Combination with other antibiotic classes: Investigating the synergistic effects of this compound with antibiotics that have different mechanisms of action, such as cell wall synthesis inhibitors (e.g., beta-lactams) or protein synthesis inhibitors.

Adjuvant therapy: Pairing this compound with non-antibiotic adjuvants that can overcome specific resistance mechanisms. This could include efflux pump inhibitors, which block the bacterial mechanism for pumping drugs out of the cell, or compounds that disrupt bacterial biofilms, making the embedded bacteria more susceptible to the antibiotic.

Repurposed drug combinations: Screening for synergistic interactions between this compound and other approved non-antibiotic drugs. This "drug repurposing" strategy can accelerate the development pipeline, as the safety profiles of existing drugs are already known.

Preclinical evaluation of these combinations would involve checkerboard assays to determine synergy, followed by studies in animal models of infection to validate therapeutic efficacy.

Applications of this compound and its Derivatives in Non-Pathogenic Biological Systems or Material Science

The chemical scaffolds of this compound—the sulfonamide group and the isoxazole (B147169) ring—possess properties that are attractive for applications beyond their antibacterial function. A growing body of research is exploring the potential of sulfonamide and isoxazole derivatives in oncology, virology, and material science.

Oncology: Sulfonamide derivatives have been investigated as anticancer agents through various mechanisms, including the inhibition of carbonic anhydrase (CA), enzymes that are overexpressed in many tumors and contribute to the acidic tumor microenvironment. nih.gov Specifically, sulfisoxazole (B1682709) has been identified as an inhibitor of the biogenesis and secretion of small extracellular vesicles (sEVs) from breast cancer cells, which play a role in cancer progression and metastasis. nih.gov Further research into this compound derivatives could yield novel and selective anticancer therapeutics. nih.govresearchgate.net

Virology: The sulfonamide moiety is a key component in several clinically important antiviral drugs, including HIV protease inhibitors. nih.gov Research has demonstrated that sulfonamide derivatives can be designed to inhibit various viral targets, such as HIV reverse transcriptase and integrase. nih.gov The isoxazole ring also serves as a versatile scaffold in the design of compounds with a broad spectrum of biological activities. The potential for developing novel this compound-based antiviral agents remains a significant and underexplored area.

Material Science: The sulfonamide functional group can be incorporated into polymers to create advanced materials with specific properties. For instance, sulfonamide-based polymers have been synthesized that exhibit pH-sensitive solubility, making them candidates for drug delivery systems or smart materials. nih.govresearchgate.net Furthermore, the isoxazole ring is used in the development of liquid crystals, dye-sensitized solar cells, and other functional polymers. ingentaconnect.comresearchgate.net Future research could focus on creating novel polymers or functional materials derived from the this compound structure for biomedical or technological applications, such as pH-responsive hydrogels or specialized coatings. rsc.org

The table below highlights potential non-pathogenic applications for this compound derivatives.

| Field | Potential Application | Underlying Mechanism/Property |

|---|---|---|

| Oncology | Anticancer Therapeutics | Inhibition of carbonic anhydrase; Inhibition of extracellular vesicle secretion. nih.govresearchgate.net |

| Virology | Antiviral Agents (e.g., anti-HIV) | Inhibition of viral enzymes like protease or reverse transcriptase. nih.gov |

| Material Science | pH-Responsive Polymers | The acidic proton of the sulfonamide group allows for changes in solubility with pH. nih.gov |

| Material Science | Liquid Crystals / Solar Cells | The electronic and structural properties of the isoxazole ring. ingentaconnect.com |

Advanced Computational and Data Science Methodologies for Drug Discovery and Mechanistic Understanding

Modern drug discovery is increasingly driven by computational and data science approaches. These methodologies offer powerful tools to accelerate the design of novel this compound derivatives, understand resistance mechanisms at a molecular level, and predict the properties of new compounds.

Computational Chemistry:

Molecular Docking: This technique can be used to simulate the binding of potential new inhibitors to the active site of DHPS. It allows for the rapid screening of large virtual libraries of compounds to identify promising candidates and can help rationalize how specific resistance mutations prevent this compound from binding effectively.

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of the DHPS enzyme and how it interacts with inhibitors over time. This can reveal subtle conformational changes that are crucial for inhibitor binding and can help explain the molecular basis of resistance.

Quantum Mechanical (QM) Methods: QM calculations can be used to study the electronic properties of this compound and its derivatives, providing a deeper understanding of their reactivity and interaction with the enzyme's active site.

Data Science and Machine Learning:

Quantitative Structure-Activity Relationship (QSAR): Machine learning models can be trained on existing data to build QSAR models that predict the antimicrobial activity of new, unsynthesized this compound derivatives based on their chemical structures.

Predictive Modeling: Data science can be applied to predict various properties of drug candidates, including absorption, distribution, metabolism, excretion, and toxicity (ADMET), thereby reducing the failure rate of compounds in later stages of development.

Genomic Data Analysis: By analyzing the genomic sequences of resistant bacterial strains, data science algorithms can identify novel mutations in the folP gene or other genes that contribute to this compound resistance, providing new targets for drug design.

The integration of these advanced computational methods will be indispensable for navigating the complexities of resistance and rationally designing the next generation of this compound-based molecules for a variety of therapeutic and technological applications.

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended to assess Sulfasomizole’s antimicrobial efficacy in vitro?

- Methodological Answer : Use standardized broth microdilution assays (e.g., CLSI guidelines) to determine minimum inhibitory concentrations (MICs) against target pathogens. Include positive controls (e.g., sulfamethoxazole) and negative controls (vehicle-only). Statistical analysis should employ non-linear regression for dose-response curves and ANOVA for inter-group comparisons. Validate results with triplicate replicates and report confidence intervals .

Q. How should researchers optimize this compound synthesis protocols to ensure reproducibility?

- Methodological Answer : Document reaction conditions (solvent, temperature, catalysts) using IUPAC-compliant nomenclature. Characterize intermediates and final compounds via NMR, HPLC, and mass spectrometry. Include purity thresholds (>95%) and quantify yields across three independent syntheses. Reference established sulfonamide synthesis frameworks to align with peer-reviewed protocols .

Q. What pharmacokinetic parameters are critical for evaluating this compound’s bioavailability in preclinical models?

- Methodological Answer : Conduct plasma concentration-time profiling in rodent models using LC-MS/MS. Calculate AUC, Cmax, Tmax, and half-life (t½). Normalize data to body weight and dose. Compare results to structurally analogous sulfonamides to identify metabolic outliers. Ensure compliance with OECD 417 guidelines for toxicokinetics .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s reported mechanisms of action across studies?

- Methodological Answer : Perform systematic reviews (PRISMA guidelines) to aggregate in vitro and in vivo data. Apply meta-regression to identify confounding variables (e.g., bacterial strain variability, assay pH). Use sensitivity analysis to exclude low-quality studies (e.g., lacking blinding or randomization). Triangulate findings with molecular docking studies to validate binding affinity hypotheses .

Q. What statistical approaches are suitable for analyzing dose-dependent toxicity disparities in this compound studies?

- Methodological Answer : Employ benchmark dose (BMD) modeling to estimate toxicity thresholds. Use Kaplan-Meier survival analysis for longitudinal data and Cox proportional hazards models for risk stratification. Address heterogeneity via subgroup analysis (e.g., age, species). Report effect sizes with 95% confidence intervals and adjust for multiple comparisons .

Q. How should researchers design a comparative study between this compound and newer sulfonamide derivatives?

- Methodological Answer : Adopt a randomized block design to control for inter-subject variability. Define primary endpoints (e.g., MIC, cytotoxicity) and secondary endpoints (e.g., resistance emergence rates). Power calculations should assume a 20% effect size with α=0.05 and β=0.2. Pre-register protocols on platforms like ClinicalTrials.gov to mitigate bias .

Q. What strategies minimize subsampling errors in this compound stability testing under varied storage conditions?

- Methodological Answer : Follow ASTM E2857 for homogenizing solid samples. Use nested ANOVA to partition variance between subsampling and analytical error. Implement mass-based correction factors for moisture loss. Validate stability via accelerated degradation studies (ICH Q1A guidelines) and report degradation kinetics (Arrhenius plots) .

Data Reporting & Validation

Q. How should researchers address limitations in this compound’s clinical data when publishing negative results?

- Methodological Answer : Disclose power analysis outcomes and effect size thresholds in the methods section. Use CONSORT or STROBE checklists for transparency. Discuss plausible confounders (e.g., drug interactions, compliance) and include raw data in supplementary materials. Preemptively address peer review critiques via counterfactual analysis in the discussion .

Q. What criteria validate this compound’s molecular docking simulations as predictive tools for drug resistance?

- Methodological Answer : Compare docking scores (e.g., Glide SP/XP) with experimental MIC shifts in resistant strains. Use receiver operating characteristic (ROC) curves to assess model accuracy. Cross-validate with molecular dynamics simulations (≥100 ns trajectories) to confirm binding stability. Report RMSD and RMSF values for backbone alignment .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.